molecular formula C11H14N2O4 B5707166 N-cyclohexyl-5-nitro-2-furamide

N-cyclohexyl-5-nitro-2-furamide

Cat. No. B5707166
M. Wt: 238.24 g/mol
InChI Key: HDJQCPXCTJSUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-5-nitro-2-furamide, also known as Furanone C-30, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the furanone family, which is known for their diverse biological activities. Furanone C-30 has been found to possess antibacterial, antifungal, and antitumor properties, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-5-nitro-2-furamide C-30 is not fully understood. However, studies have suggested that it may inhibit the growth of bacteria and fungi by disrupting their quorum sensing system, which is responsible for regulating various cellular functions. In cancer cells, N-cyclohexyl-5-nitro-2-furamide C-30 has been found to induce apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
N-cyclohexyl-5-nitro-2-furamide C-30 has been found to exhibit various biochemical and physiological effects. In bacterial and fungal cells, it has been found to inhibit the production of virulence factors, such as biofilm formation and swarming motility. In cancer cells, it has been found to induce cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclohexyl-5-nitro-2-furamide C-30 in lab experiments is its broad-spectrum antibacterial and antifungal activity. This makes it a useful tool for studying the quorum sensing system in various bacterial and fungal species. However, one of the limitations of using N-cyclohexyl-5-nitro-2-furamide C-30 is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-5-nitro-2-furamide C-30. One area of interest is the development of new antibiotics based on the structure of N-cyclohexyl-5-nitro-2-furamide C-30. Another area of interest is the investigation of its potential as a cancer therapeutic agent. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of N-cyclohexyl-5-nitro-2-furamide C-30 involves the reaction of cyclohexylamine with 5-nitro-2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is then followed by the removal of the protecting group to obtain the final product.

Scientific Research Applications

N-cyclohexyl-5-nitro-2-furamide C-30 has been extensively studied for its potential applications in various fields. In the medical field, it has been found to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. It has also been found to exhibit antitumor activity, which makes it a potential candidate for cancer therapy.

properties

IUPAC Name

N-cyclohexyl-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-11(12-8-4-2-1-3-5-8)9-6-7-10(17-9)13(15)16/h6-8H,1-5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJQCPXCTJSUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furancarboxamide, N-cyclohexyl-5-nitro-

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